Ethyl trans-4-aminotetrahydropyran-2-carboxylate
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Overview
Description
Ethyl trans-4-aminotetrahydropyran-2-carboxylate, also known as ethyl 4-amino-2-carboxytetrahydropyran, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of tetrahydropyran, a cyclic ether that is commonly used in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate is not well understood, but it is thought to involve the modulation of ion channels and enzymes. This compound has been shown to have activity against voltage-gated potassium channels and carbonic anhydrase, among other targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of voltage-gated potassium channels, which play a role in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate in lab experiments include its relatively simple synthesis and its activity against a variety of targets. However, this compound also has limitations, including its potential toxicity and the limited understanding of its mechanism of action.
Future Directions
There are many potential future directions for research involving Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate. Some possible areas of investigation include:
1. Developing new derivatives of this compound with improved activity and selectivity against specific targets.
2. Studying the mechanism of action of this compound trans-4-aminotetrahydropyran-2-carboxylate in more detail.
3. Investigating the potential use of this compound in the treatment of specific diseases, such as epilepsy or glaucoma.
4. Exploring the potential use of this compound as a tool for studying ion channels and enzymes in vitro.
5. Investigating the potential use of this compound as a starting point for the development of new drugs.
Synthesis Methods
The synthesis of Ethyl trans-4-aminotetrahydropyran-2-carboxylate trans-4-aminotetrahydropyran-2-carboxylate involves a multi-step process that begins with the reaction of dithis compound malonate and 1,2-dibromoethane to form this compound 2-bromoacetic acid. This intermediate is then reacted with tetrahydrofuran and sodium hydride to form this compound 2-tetrahydrofuranylacetate. The final step involves the reaction of this intermediate with ammonia and sodium cyanoborohydride to produce this compound trans-4-aminotetrahydropyran-2-carboxylate.
Scientific Research Applications
Ethyl trans-4-aminotetrahydropyran-2-carboxylate has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been shown to have activity against a variety of targets, including ion channels and enzymes, and has been used as a starting point for the development of new drugs.
Properties
IUPAC Name |
ethyl (2S,4S)-4-aminooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNOLZPLVXIWCL-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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